1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for PMID25666693-Compound-51 involve several steps. The preparation methods typically include:
Transition-Metal-Catalyzed Reactions: These reactions are used to form carbon-nitrogen bonds, which are crucial in the synthesis of guanidines.
Guanylation Reactions: These reactions involve the catalytic guanylation of amines with carbodiimides.
Tandem Catalytic Reactions: These reactions combine guanylation and cyclization to produce multisubstituted guanidines.
Chemical Reactions Analysis
PMID25666693-Compound-51 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID25666693-Compound-51 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID25666693-Compound-51 involves its antagonistic effect on TRPV1 . TRPV1 is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . By blocking TRPV1, PMID25666693-Compound-51 reduces the influx of calcium ions, thereby inhibiting the transmission of pain signals .
Comparison with Similar Compounds
PMID25666693-Compound-51 can be compared with other similar compounds that target TRPV1, such as:
Capsaicin: An agonist of TRPV1 used for pain relief.
CNTX-4975: A TRPV1 antagonist in phase 3 clinical trials for pain management.
DWP-05195: A TRPV1 antagonist in phase 2 clinical trials for neuropathic pain.
GRC-15300: A TRPV1 antagonist in phase 2 clinical trials for pain management.
PMID25666693-Compound-51 is unique in its specific antagonistic effect on TRPV1, making it a valuable compound for managing cancer-related pain .
Properties
Molecular Formula |
C25H29ClN4O2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H29ClN4O2/c1-25(2,3)23-13-19(30(29-23)18-8-5-7-17(26)12-18)15-27-24(32)28-22-9-4-6-16-10-11-20(31)14-21(16)22/h5,7-8,10-14,22,31H,4,6,9,15H2,1-3H3,(H2,27,28,32) |
InChI Key |
RUCBWZCSOLTLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2CCCC3=C2C=C(C=C3)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.